molecular formula C14H11BrO3 B3158715 4-[(3-Bromobenzyl)oxy]benzoic acid CAS No. 860597-31-5

4-[(3-Bromobenzyl)oxy]benzoic acid

Cat. No.: B3158715
CAS No.: 860597-31-5
M. Wt: 307.14 g/mol
InChI Key: GVPOODVGKYUSNC-UHFFFAOYSA-N
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Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPOODVGKYUSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromobenzyl)oxy]benzoic acid typically involves the reaction of 3-bromobenzyl alcohol with 4-hydroxybenzoic acid. This reaction is often facilitated by the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzoic acid attacks the bromine-substituted carbon of 3-bromobenzyl alcohol, resulting in the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for 4-[(3-Bromobenzyl)oxy]benzoic acid are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromobenzyl)oxy]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
4-[(3-Bromobenzyl)oxy]benzoic acid serves as a versatile building block in organic synthesis. It is commonly utilized in the construction of more complex molecules through various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles, allowing for the creation of diverse derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are valuable in various chemical processes.
  • Reduction Reactions: The compound can be reduced to yield alcohol derivatives, expanding its utility in synthetic chemistry.

Table 1: Common Reactions Involving 4-[(3-Bromobenzyl)oxy]benzoic Acid

Reaction TypeDescriptionCommon Reagents
SubstitutionReplacement of bromine with nucleophilesAmines, thiols
EsterificationFormation of esters from carboxylic acids and alcoholsAlcohols, sulfuric acid
ReductionConversion of carboxylic acid to alcoholLithium aluminum hydride (LiAlH4)

Biochemical Applications

2. Enzyme Interaction Studies:
In biochemistry, 4-[(3-Bromobenzyl)oxy]benzoic acid is employed as a probe to study enzyme interactions. Its ability to modify enzyme activity makes it a valuable tool for understanding biochemical pathways and mechanisms.

Case Study: Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 4-[(3-Bromobenzyl)oxy]benzoic acid. For instance, derivatives have shown effectiveness against Gram-positive bacteria, indicating potential applications in developing new antibacterial agents .

Table 2: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
4-[(3-Bromobenzyl)oxy]benzoic acidStaphylococcus aureus50 µg/mL
Related derivativeBacillus subtilis25 µg/mL

Industrial Applications

3. Material Science:
The compound is also utilized in the synthesis of specialty chemicals and materials. Its unique structure allows it to participate in polymerization reactions, contributing to the development of new materials with desirable properties.

4. Pharmaceutical Development:
Research indicates that derivatives of 4-[(3-Bromobenzyl)oxy]benzoic acid may possess therapeutic potential. The bromine atom's reactivity can be harnessed to create novel pharmaceutical compounds targeting specific diseases.

Mechanism of Action

The mechanism of action of 4-[(3-Bromobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target. Additionally, the benzylic ether linkage can facilitate interactions with hydrophobic pockets in proteins, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromobenzyl)oxy]benzoic acid
  • 3-[(3-Bromobenzyl)oxy]benzoic acid
  • 4-[(3-Chlorobenzyl)oxy]benzoic acid

Uniqueness

4-[(3-Bromobenzyl)oxy]benzoic acid is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The presence of the bromine atom at the 3-position on the benzyl group provides distinct electronic and steric properties compared to its analogs, making it a valuable compound in research and industrial applications .

Biological Activity

Overview

4-[(3-Bromobenzyl)oxy]benzoic acid, also known by its CAS number 860597-31-5, is an aromatic compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-[(3-Bromobenzyl)oxy]benzoic acid features a bromobenzyl group attached to a benzoic acid moiety. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, studies have shown that brominated derivatives can enhance antimicrobial effects due to their ability to disrupt microbial membranes or interfere with metabolic processes .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
4-Bromophenyl derivativeAntibacterial32 µg/mL
4-[(3-Bromobenzyl)oxy]benzoic acidPotentially activeTBD

Antioxidant Activity

The antioxidant potential of 4-[(3-Bromobenzyl)oxy]benzoic acid has been evaluated using various assays. Compounds with similar structural motifs have demonstrated significant free radical scavenging abilities, suggesting that this compound may also possess protective properties against oxidative stress .

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 Value (µM)Reference
DPPH ScavengingTBD
ABTS AssayTBD

The biological activity of 4-[(3-Bromobenzyl)oxy]benzoic acid likely involves interaction with specific molecular targets. For example, it may modulate enzyme activity or receptor binding, influencing pathways related to inflammation and cellular proliferation. The presence of the bromine atom can enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Study on Antimicrobial Efficacy

In a recent study, derivatives of benzoic acid were synthesized and evaluated for their antimicrobial efficacy against various bacterial strains. The results indicated that the presence of halogen substituents, including bromine, significantly improved antibacterial activity compared to non-halogenated analogs .

Study on Antioxidant Properties

Another study focused on the antioxidant properties of substituted benzoic acids, including those with brominated side chains. The findings demonstrated a correlation between the degree of substitution and antioxidant capacity, suggesting that 4-[(3-Bromobenzyl)oxy]benzoic acid could be a candidate for further exploration in oxidative stress-related conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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